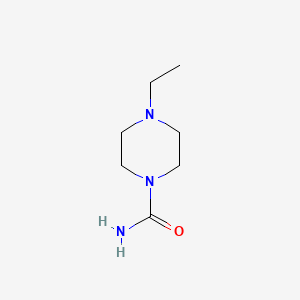

4-Ethylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4-ethylpiperazine-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c1-2-9-3-5-10(6-4-9)7(8)11/h2-6H2,1H3,(H2,8,11) |

InChI Key |

WKRXPJVFLDWSFL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylpiperazine 1 Carboxamide and Its Analogues

Direct Synthesis Strategies

Direct synthesis approaches are commonly employed for the creation of 4-ethylpiperazine-1-carboxamide and its derivatives. These methods involve the direct formation of the carboxamide linkage through either carbonylation or amidation reactions.

Carbonylation Approaches

Carbonylation methods introduce a carbonyl group that subsequently reacts to form the desired amide. This can be achieved through the use of isocyanates or carbonyl chlorides.

The reaction between 4-ethylpiperazine and an isocyanate is a direct and often efficient method for synthesizing this compound derivatives. customs.go.jp Isocyanates, with their R−N=C=O functional group, are highly reactive electrophiles. wikipedia.org The lone pair of electrons on the secondary amine of 4-ethylpiperazine attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) linkage, which is a type of carboxamide. This reaction is typically rapid and can be carried out under mild conditions. customs.go.jpwikipedia.org The reaction of a diisocyanate with a compound containing two or more amine groups can lead to the formation of long polymer chains known as polyureas. wikipedia.org

For instance, the reaction of 1-(2-pyridyl)piperazine (B128488) with both aliphatic and aromatic isocyanates is reported to be rapid and exothermic, resulting in the corresponding urea derivatives. customs.go.jp This approach is versatile, allowing for the synthesis of a wide array of analogs by varying the substituent on the isocyanate.

An alternative carbonylation strategy involves the use of a pre-formed carbonyl chloride, such as 4-ethylpiperazine-1-carbonyl chloride. chemicalbook.com This reactive intermediate can then be coupled with a suitable amine to form the desired carboxamide. The carbonyl chloride is typically prepared by reacting 4-ethylpiperazine with a phosgenating agent. This activated species readily reacts with primary or secondary amines to yield the final product.

For example, the synthesis of N-alkyl-4-[benzhydryl]piperazine-1-carboxamides has been achieved using this methodology. researchgate.net Similarly, the acylation of N-ethyl-piperazine with oleanonic or ursonic acids' chlorides has been shown to produce amides in high yields of 94% and 91%, respectively. nih.gov This method offers a high degree of control as the piperazine (B1678402) moiety is activated first, followed by the introduction of the desired amine component.

Amidation Reactions

Amidation reactions involve the direct coupling of a carboxylic acid or its derivative with 4-ethylpiperazine, often facilitated by coupling reagents to enhance reaction efficiency.

The direct reaction of 4-ethylpiperazine with a carboxylic acid to form an amide is challenging due to the acid-base reaction that occurs between the acidic carboxylic acid and the basic amine. chemistrysteps.com This reaction forms a stable ammonium (B1175870) carboxylate salt, which requires high temperatures (often exceeding 100°C) to dehydrate and form the amide bond, conditions that are not suitable for many complex molecules. chemistrysteps.com

To circumvent this, more reactive carboxylic acid derivatives are often used. A common approach is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with 4-ethylpiperazine. For instance, the acylation of N-ethyl-piperazine with oleanonic or ursonic acids' chlorides leads to the formation of the corresponding amides. nih.gov This method is also employed in the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, where the acid is first converted to an acyl chloride using oxalyl chloride before reacting with piperazine. nih.gov

To facilitate the direct coupling of carboxylic acids with amines like 4-ethylpiperazine under milder conditions, coupling reagents are widely used. chemistrysteps.comnih.gov Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. chemistrysteps.cominterchim.fr These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com

The general mechanism involves the carbodiimide (B86325) reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. interchim.fr This intermediate then reacts with the amine to form the amide and a urea byproduct. chemistrysteps.com

Research Findings on Coupling Reagents:

| Coupling Reagent | Key Features & Findings | Byproduct & Removal | Yields |

| DCC (N,N'-dicyclohexylcarbodiimide) | A waxy solid used for preparing amides from carboxylic acids. interchim.fr | Forms N,N'-dicyclohexylurea, which is largely insoluble in most organic solvents and precipitates out, making it suitable for solution-phase reactions. nih.govpeptide.com | Generally good, but purification can be an issue. nih.gov |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble solid, making it easier to handle. interchim.fr It has become a popular condensing agent. interchim.fr | The urea byproduct is water-soluble and can be easily removed by aqueous extraction. interchim.frpeptide.com | Can be variable. For example, coupling with EDC and DMAP in one case resulted in only an 11% yield, which improved to 19% with excess EDC. nih.gov However, in other cases, reactions at room temperature can achieve yields of 70-90%. chemistrysteps.com |

The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization, particularly in peptide synthesis. nih.govpeptide.com The choice of coupling reagent and reaction conditions, including the use of bases like N,N-diisopropylethylamine (DIPEA) and catalysts like 4-dimethylaminopyridine (B28879) (DMAP), can significantly impact the yield and purity of the final product. nih.govgrowingscience.com For example, a protocol using 1 equivalent of EDC and DMAP with a catalytic amount of HOBt and DIPEA has been shown to provide good to excellent yields for amide derivatives. nih.gov

Indirect Synthetic Pathways and Precursor Chemistry

Indirect synthetic routes are crucial for accessing a wide range of substituted piperazine-1-carboxamides. These methods often involve the use of protecting groups and multi-step sequences to achieve the desired substitution pattern with high selectivity.

Derivatization of Piperazine-1-carboxylates

A common and versatile strategy for the synthesis of 4-substituted piperazine-1-carboxamides involves the derivatization of piperazine-1-carboxylate precursors. This approach allows for the sequential introduction of different substituents at the N1 and N4 positions of the piperazine ring.

One such method begins with the protection of one of the nitrogen atoms of the piperazine ring as a carboxylate, often a tert-butyloxycarbonyl (Boc) group. This allows for selective functionalization of the other nitrogen. For instance, N-Boc-piperazine can be reacted with various electrophiles. nih.gov A patent describes the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate to form an intermediate that, after several steps including deprotection and reaction with another aryl halide, yields complex piperazine derivatives. nih.gov

Another approach involves the use of orthogonally protected piperazine-2-carboxylic acid scaffolds. 5z.com For example, 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid allows for the selective deprotection and functionalization of both amino groups. 5z.com The Fmoc group can be removed with piperidine (B6355638), allowing for reaction at the 4-position, followed by removal of the Alloc group with a palladium catalyst to enable functionalization at the 1-position. 5z.com This strategy provides a high degree of control over the final structure.

The table below illustrates the use of different piperazine carboxylate precursors in the synthesis of various piperazine derivatives.

| Precursor | Reagents | Product Type | Reference |

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Substituted piperazine | nih.gov |

| 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid | Piperidine, Pd(PPh3)4, various electrophiles | Piperazine-2-carboxamide (B1304950) derivatives | 5z.com |

| tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | SNAr reaction with 2-nitro-5-halopyridine, N-protection, catalytic hydrogenation | CDK4/6 inhibitors | nih.gov |

Modification of Existing Piperazine Scaffolds

The modification of pre-existing piperazine scaffolds is a fundamental approach to generating diverse libraries of piperazine-1-carboxamides and related structures. 5z.commdpi.com This strategy leverages the reactivity of the nitrogen atoms within the piperazine ring to introduce a wide array of functional groups. nih.gov

A prevalent method involves the N-alkylation of the piperazine ring. This can be achieved through nucleophilic substitution using alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. nih.gov For example, the synthesis of various kinase inhibitors has utilized N-alkylation with alkyl chlorides or bromides. nih.gov

Solid-phase synthesis has proven to be a powerful tool for the combinatorial modification of piperazine scaffolds. 5z.com By attaching a piperazine-2-carboxylic acid scaffold to a resin, it is possible to sequentially deprotect and functionalize the two amino groups. 5z.com For instance, after removing an Fmoc protecting group, the free amine can be reacted with sulfonyl chlorides, isocyanates, chloroformates, or carboxylic acids to introduce diversity. 5z.com Subsequently, a second protecting group, such as Alloc, can be removed to allow for further functionalization at the other nitrogen atom. 5z.com

The introduction of aryl groups onto the piperazine nitrogen atoms is often accomplished through palladium-catalyzed C-N cross-coupling reactions or nucleophilic aromatic substitution (SNAr) reactions, particularly when activated aryl halides are used. nih.govorganic-chemistry.org The synthesis of Infigratinib, for example, involves the condensation of N-ethylpiperazine with 1-bromo-4-nitrobenzene, followed by further modifications. mdpi.com

The table below summarizes various modification strategies for existing piperazine scaffolds.

| Starting Material | Reagents/Reaction Type | Product | Reference |

| Piperazine-2-carboxylic acid scaffold | Solid-phase synthesis with orthogonal protecting groups (Fmoc, Alloc) | Piperazine-2-carboxamide libraries | 5z.com |

| Piperazine | Alkyl chlorides/bromides | N-alkyl piperazine derivatives | nih.gov |

| N-ethylpiperazine | 1-bromo-4-nitrobenzene (condensation) | Precursor for Infigratinib | mdpi.com |

| N-Boc-piperazine | Aryl halides (SNAr reaction) | N-aryl piperazine derivatives | nih.gov |

Multi-Step Conversions and Strategic Retrosynthesis

The synthesis of complex piperazine-containing molecules, including this compound and its more elaborate analogues, often necessitates multi-step reaction sequences. afinitica.comtue.nlnih.gov A strategic retrosynthetic analysis is key to designing efficient and convergent synthetic routes.

For instance, the synthesis of the pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate starts from 1-benzylpiperidin-4-one and proceeds through a Strecker-type condensation to form an anilino-nitrile, followed by selective hydrolysis and N-acylation. researchgate.net The final step involves a catalytic N-debenzylation, which was optimized to achieve near-quantitative yields. researchgate.net

Flow chemistry is emerging as a powerful paradigm for multi-step synthesis, allowing for the integration of several reaction and purification steps into a single continuous process. syrris.jp This approach has been successfully applied to the synthesis of complex natural products and active pharmaceutical ingredients. tue.nlsyrris.jp For example, a multi-step flow synthesis of 4-(pyrazol-1-yl)carboxanilides involved a cyclocondensation reaction, followed by reduction and amidation, with intermediates passed directly from one reactor to the next. afinitica.com

The synthesis of Vilazodone provides another example of a multi-step approach where the piperazine ring is constructed from bis-(2-chloroethyl)amine and an aminobenzofuran derivative. mdpi.com This intermediate is then coupled with another building block before the final carboxamide formation. mdpi.com

| Target Molecule/Intermediate | Key Synthetic Steps | Approach | Reference |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Strecker condensation, selective hydrolysis, N-acylation, catalytic N-debenzylation | Multi-step batch synthesis | researchgate.net |

| 4-(Pyrazol-1-yl)carboxanilides | Cyclocondensation, reduction, amidation | Multi-step flow synthesis | afinitica.com |

| Vilazodone | Piperazine ring formation, coupling, carboxamide formation | Multi-step batch synthesis | mdpi.com |

| (¡)-Oxomaritidine | Seven-step continuous sequence | Multi-step flow synthesis | syrris.jp |

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic processes and incorporating green chemistry principles are critical for the efficient, sustainable, and scalable production of this compound and its analogues. Key areas of focus include solvent selection, reaction conditions, and the development of highly efficient catalysts.

Solvent Selection and Reaction Conditions

The choice of solvent and the optimization of reaction conditions, such as temperature and pressure, can significantly impact reaction rates, yields, and the purity of the final product. 5z.comresearchgate.net In the synthesis of piperazine derivatives, a wide range of solvents are employed, from polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) to alcohols and even water. 5z.comgoogle.comnih.gov

For example, in solid-phase synthesis of piperazine-2-carboxamide libraries, DMF is often used to swell the resin, while DCM is used for washing and in reaction steps. 5z.com In the synthesis of piperazine-substituted aliphatic carboxylates, dimethylformamide and 2-butanone (B6335102) have been used as solvents at elevated temperatures. google.com The N-debenzylation of a tertiary amine was found to proceed most efficiently in an aqueous acidic medium (H2O/AcOH mixture with HCl), highlighting the importance of pH and the solvent system. researchgate.net

Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating. afinitica.com Furthermore, continuous flow processes offer enhanced control over reaction parameters, leading to improved safety and efficiency. tue.nlsyrris.jp

The table below provides examples of solvent and reaction condition optimization.

| Reaction | Solvent System | Conditions | Outcome | Reference |

| Solid-phase synthesis of piperazine-2-carboxamides | DMF, DCM | Room temperature | Efficient synthesis on a solid support | 5z.com |

| N-debenzylation of a tertiary amine | H2O/AcOH with HCl | Room temperature, 3-4 atm H2 | Near quantitative yield, high purity | researchgate.net |

| Synthesis of piperazine-substituted aliphatic carboxylates | Dimethylformamide or 2-butanone | 110-150°C | Formation of the desired ester | google.com |

| Cyclocondensation in flow synthesis | DMF or Acetic Acid | 100-230°C | Optimized for different substrates | afinitica.com |

Catalyst Development for Enhanced Efficiency

Palladium-based catalysts are widely used for C-N cross-coupling reactions to form N-arylpiperazines. organic-chemistry.org For instance, a Pd-catalyzed methodology under aerobic conditions has been developed for the efficient synthesis of arylpiperazines. organic-chemistry.org In the synthesis of piperazine-substituted aliphatic carboxylates, a phase-transfer catalyst, tert-butylammonium (B1230491) bromide, was employed. google.com

Recent advancements have focused on photoredox catalysis for the C-H functionalization of piperazines. mdpi.com Iridium-based photocatalysts have been shown to be effective for the α-heteroarylation and vinylation of the piperazine ring. mdpi.com Organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), offer a greener and more cost-effective alternative for these transformations. mdpi.comorganic-chemistry.org Ruthenium-based catalysts have also been developed for the coupling of diols and diamines to produce piperazines. organic-chemistry.org

The table below highlights some of the catalysts used in piperazine synthesis.

| Reaction Type | Catalyst | Key Features | Reference |

| C-N Cross-Coupling | Palladium complexes | Efficient formation of N-arylpiperazines | organic-chemistry.org |

| C-H Functionalization (Photoredox) | Iridium-based complexes | α-Heteroarylation and vinylation of piperazines | mdpi.com |

| C-H Functionalization (Photoredox) | Carbazolyl dicyanobenzene (4CzIPN) | Organic, cost-effective photocatalyst | mdpi.comorganic-chemistry.org |

| Diol-Diamine Coupling | Ruthenium(II) complex | Synthesis of piperazines from diols and diamines | organic-chemistry.org |

| Phase-Transfer Catalysis | tert-Butylammonium bromide | Used in the synthesis of piperazine-substituted aliphatic carboxylates | google.com |

Isolation and Purification Techniques

The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification strategies to remove unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the chemical and physical properties of the target compound, such as its polarity, solubility, and crystallinity. Standard laboratory techniques, including recrystallization and various forms of chromatography, are frequently employed to achieve the desired level of purity.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow for the formation of crystals of the purified compound. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities should either be insoluble at high temperatures or remain in solution upon cooling.

For piperazine carboxamide derivatives, the selection of an appropriate recrystallization solvent is determined empirically. In the synthesis of certain N-alkyl-4-(benzhydryl)piperazine-1-carboxamides, purification was achieved by collecting the precipitated solid product via vacuum filtration and washing it with distilled water. researchgate.net This simple washing step can be effective if the impurities are highly soluble in water while the product is not. However, for other analogues, such as certain unsymmetrical urea derivatives of piperazine, it has been noted that further recrystallization after initial isolation provided minimal improvement in purity, highlighting the challenges that can be encountered with this technique. researchgate.net

Chromatography Methodologies

Chromatography is a powerful and versatile set of techniques used to separate the components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is primarily used for the qualitative monitoring of a reaction's progress and for determining the appropriate solvent system for column chromatography. It utilizes a stationary phase, such as silica (B1680970) gel GF254, coated on a plate. osti.gov By observing the separation of spots on the TLC plate under UV light or after staining, chemists can assess the purity of the crude product and identify effective eluent systems for larger-scale purification.

Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. The crude mixture is loaded onto a column packed with a stationary phase, and a solvent (the eluent) is passed through the column to separate the components.

For analogues of this compound, column chromatography has proven to be an effective purification method. For instance, in the purification of N-(3-oxo-olean-12-en-28-oyl)-ethylpiperazine, a close analogue, column chromatography on aluminum oxide (Al₂O₃) was employed. nih.gov The separation was achieved using a gradient elution system, starting with a non-polar mixture and gradually increasing the polarity.

Table 1: Column Chromatography Parameters for an N-Ethylpiperazinyl Amide Analogue

| Parameter | Details |

| Stationary Phase | Aluminum Oxide (Al₂O₃) |

| Eluent System | n-hexane-Ethyl Acetate (B1210297) (EtOAc) |

| Elution Method | Gradient (from 40:1 to 1:1) |

| Reference | nih.gov |

This gradient elution allows for the separation of compounds with a range of polarities. The initial, less polar eluent mixture (40:1 n-hexane:EtOAc) elutes non-polar impurities, while the gradual increase in the proportion of the more polar ethyl acetate allows for the elution of the more polar product and any remaining polar impurities in distinct fractions.

Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): For challenging separations, such as those involving diastereomers of piperazine derivatives, preparative reverse-phase HPLC is a highly effective technique. uni.lu In reverse-phase HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. This method offers high resolution and is capable of separating compounds with very similar structures. The separation of trans and cis diastereomers of certain piperazine-containing dipeptides was successfully accomplished using this method, yielding the individual isomers as their trifluoroacetic acid salts. uni.lu

Table 2: Physical Properties of a Purified Piperazine Carboxamide Analogue

| Compound | Purification Method | Physical Form | Melting Point (°C) |

| N-tert-Butyl-4-(diphenylmethyl)piperazine-1-carboxamide | Filtration and Washing | White, opaque, needle-shaped crystals | 192.4 |

| Reference | researchgate.net |

The choice of isolation and purification technique is a critical step in the synthesis of this compound and its analogues. A combination of these methods, guided by analytical techniques like TLC, is often necessary to obtain the final product with the high degree of purity required for subsequent applications.

Advanced Structural Elucidation and Conformational Analysis of 4 Ethylpiperazine 1 Carboxamide

X-ray Crystallographic Methodologies for Solid-State Structure Determination

The determination of the solid-state structure of a compound like 4-Ethylpiperazine-1-carboxamide would typically involve a series of established crystallographic techniques. The following subsections outline the standard methodologies that would be applied should suitable crystalline material become available.

Crystal Growth and Quality Assessment for Diffraction Studies

The initial and often most challenging step in an X-ray crystallographic study is the growth of high-quality single crystals. For a compound such as this compound, various techniques could be employed. Slow evaporation of a saturated solution is a common method, where the choice of solvent is critical and would be determined through solubility screening. Other potential methods include vapor diffusion, where a precipitant vapor is slowly introduced into a solution of the compound, and cooling crystallization, where a saturated solution is slowly cooled to induce crystallization.

Once crystals are obtained, their quality must be assessed. This is typically done using optical microscopy to select crystals with smooth faces and without visible defects. The diffraction quality is then evaluated using an X-ray diffractometer. A well-diffracting crystal will produce sharp, well-defined diffraction spots.

Data Collection and Refinement Protocols

Upon identifying a suitable crystal, it would be mounted on a goniometer head and placed in the X-ray beam of a diffractometer, typically cooled under a stream of nitrogen gas to minimize thermal motion and radiation damage. A full sphere of diffraction data would be collected by rotating the crystal in the X-ray beam.

The collected data would then be processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors. The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data, a process that adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Intermolecular Interactions and Supramolecular Assembly in the Crystalline State

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. A detailed crystallographic analysis would allow for the identification and characterization of these interactions, which dictate the supramolecular assembly.

Given the presence of N-H and C=O groups in the carboxamide moiety, strong N—H⋯O hydrogen bonds would be expected to play a primary role in the crystal packing. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks. Weaker C—H⋯O hydrogen bonds, involving the ethyl and piperazine (B1678402) C-H groups, could also contribute to the stability of the crystal lattice. The geometry of these hydrogen bonds (bond distances and angles) would be precisely determined.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in its crystalline environment, allowing for the detailed investigation of close intermolecular contacts. nih.gov The analysis involves generating a surface where the distance from any point on the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are normalized (dₙₒᵣₘ) with respect to the van der Waals radii of the atoms, providing a color-coded map that highlights different types of interactions. nih.gov

For piperazine-containing crystal structures, Hirshfeld analysis typically reveals the dominance of specific interactions. The most significant contributions to crystal packing often come from hydrogen-bond-related contacts, such as H⋯O/O⋯H and H⋯N/N⋯H, along with a high percentage of H⋯H contacts. mdpi.comnih.gov For example, in a hydrated piperazine-1,4-diium (B1225682) salt, H⋯O/O⋯H contacts accounted for 50.2% of all intermolecular interactions, while H⋯H contacts contributed 36.2%, underscoring their critical role in stabilizing the crystal structure. nih.govresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a (dᵢ, dₑ) pair, and the density of these points indicates the prevalence of a particular type of contact. Sharp spikes in the fingerprint plot are characteristic of strong directional interactions like hydrogen bonds, whereas more diffuse distributions represent weaker, less specific contacts like van der Waals forces. nih.gov In the context of this compound, the carboxamide group's N-H and C=O moieties would be expected to form strong N-H⋯O hydrogen bonds, which would appear as distinct red regions on the dₙₒᵣₘ map and as sharp spikes on the 2D fingerprint plot. nih.govmdpi.com

Solution-State Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for elucidating the structure and behavior of this compound in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, FT-Raman) provide detailed information about the molecular framework and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and conformation of organic molecules in solution.

The structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the four methylene (B1212753) groups of the piperazine ring, and the protons of the carboxamide group (-NH₂). The piperazine ring protons often appear as complex multiplets due to their chemical and magnetic non-equivalence.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the two carbons of the ethyl group, the piperazine ring carbons (which may be non-equivalent), and the carbonyl carbon of the carboxamide group. chemicalbook.comnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY: Identifies proton-proton (¹H-¹H) couplings, confirming the connectivity within the ethyl group and the piperazine ring.

HSQC: Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of which protons are attached to which carbons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection of the ethyl group to the piperazine nitrogen and the carboxamide group to the other nitrogen. nih.gov

The following table summarizes the anticipated NMR chemical shifts for this compound, based on data from analogous piperazine structures.

Interactive Table: Predicted NMR Assignments for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Reference |

| Ethyl | -CH₃ | ~1.1 (triplet) | ~12 | Typical for an ethyl group attached to nitrogen. chemicalbook.com |

| Ethyl | -CH₂- | ~2.4 (quartet) | ~52 | Methylene group adjacent to nitrogen. chemicalbook.com |

| Piperazine | -CH₂- (positions 2,6) | ~2.3-2.5 (multiplet) | ~53 | Carbons adjacent to the ethyl-substituted nitrogen. chemicalbook.com |

| Piperazine | -CH₂- (positions 3,5) | ~3.3-3.5 (multiplet) | ~44 | Carbons adjacent to the carboxamide-substituted nitrogen. chemicalbook.com |

| Carboxamide | -NH₂ | ~5.8-6.5 (broad singlet) | - | Amide protons, chemical shift can be solvent-dependent. |

| Carboxamide | C=O | - | ~158 | Carbonyl carbon in a carboxamide environment. chemicalbook.com |

The piperazine ring is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair and boat forms. Variable Temperature (VT) NMR is a powerful technique to study these dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and eventual coalescence of signals as the rate of conformational exchange increases.

For piperazine derivatives, the chair-to-chair ring inversion is the most significant conformational process. At low temperatures, this process is slow on the NMR timescale, and distinct signals for axial and equatorial protons may be resolved. As the temperature increases, the rate of inversion increases, leading to the coalescence of these signals into a time-averaged signal. Analysis of the coalescence temperature and line shape allows for the calculation of the energy barrier (ΔG‡) for this process. In some substituted piperazinones, dynamic behavior related to the restricted rotation of aryl groups (atropisomerism) has also been observed via NMR, highlighting the utility of this technique in studying various dynamic processes. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provides detailed information about the functional groups present in a molecule.

FT-IR and FT-Raman spectra are complementary techniques that measure the vibrational modes of a molecule. Assignments are typically made by comparing experimental frequencies to those of known compounds and through theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational wavenumbers and their corresponding atomic motions (Potential Energy Distribution, PED). nih.govresearchgate.net

For this compound, key vibrational bands can be assigned to its constituent parts:

Carboxamide Group: This group gives rise to several characteristic bands. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the 3400-3200 cm⁻¹ region. researcher.life The C=O stretching vibration (Amide I band) is a very strong and sharp band in the IR spectrum, expected around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) occurs near 1640-1590 cm⁻¹.

Piperazine Ring: The C-H stretching vibrations of the ring's methylene groups are observed between 3000 and 2800 cm⁻¹. researcher.life The ring itself has characteristic "breathing" and deformation modes at lower frequencies.

Ethyl Group: C-H stretching vibrations of the methyl and methylene groups also appear in the 3000-2800 cm⁻¹ range.

The following table details the expected vibrational frequencies and their assignments.

Interactive Table: Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group | Reference |

| ~3350, ~3200 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | -NH₂ (Carboxamide) | researcher.life |

| 2970-2930 | Strong | Asymmetric C-H Stretch | -CH₃, -CH₂- (Ethyl, Piperazine) | rsc.org |

| 2850-2800 | Medium-Strong | Symmetric C-H Stretch | -CH₃, -CH₂- (Ethyl, Piperazine) | researcher.life |

| ~1650 | Very Strong | C=O Stretch (Amide I) | -C(=O)NH₂ (Carboxamide) | rsc.org |

| ~1620 | Medium | N-H Bend (Amide II) | -C(=O)NH₂ (Carboxamide) | rsc.org |

| 1470-1440 | Medium | C-H Bending | -CH₂, -CH₃ | muni.cz |

| 1250-1020 | Medium-Strong | C-N Stretch | Piperazine Ring, Carboxamide | researchgate.net |

Conformational Sensitivity of Vibrational Modes

The vibrational spectrum of this compound is intricately linked to its three-dimensional structure. The piperazine ring can adopt several conformations, primarily chair and boat forms, with the substituents (ethyl and carboxamide groups) occupying either axial or equatorial positions. These different spatial arrangements, or conformers, possess distinct vibrational energy levels, leading to characteristic shifts in the observed infrared (IR) and Raman spectra. The sensitivity of vibrational modes to conformational changes provides a powerful tool for elucidating the predominant structures of the molecule in different phases (gas, liquid, or solid) and environments.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies associated with each stable conformer. By comparing these calculated spectra with experimental data, a detailed conformational analysis can be performed. For instance, studies on analogous N-acylpiperazines, such as 1-formylpiperazine (B147443) and 1-acetylpiperazine, have demonstrated that the vibrational modes involving the piperazine ring and the acyl substituent are particularly sensitive to conformational isomerism. nih.govnih.gov

Key vibrational modes that are expected to exhibit conformational sensitivity in this compound include:

Amide Bands: The characteristic amide I (primarily C=O stretching), amide II (N-H bending and C-N stretching), and amide III bands of the carboxamide group will show frequency shifts depending on the orientation of the group and its potential for intramolecular hydrogen bonding.

A detailed analysis, combining experimental IR and Raman spectroscopy with theoretical calculations, would allow for the assignment of observed vibrational bands to specific conformers of this compound.

Table 1: Predicted Conformational Sensitivity of Selected Vibrational Modes in this compound (Illustrative)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Conformational Dependence |

| Amide I (C=O stretch) | 1640 - 1680 | Sensitive to the orientation of the carboxamide group and hydrogen bonding. |

| Piperazine Ring Breathing | 800 - 900 | The frequency can differentiate between chair and boat conformations. |

| C-N Stretching (exocyclic) | 1150 - 1250 | Dependent on the equatorial or axial position of the ethyl and carboxamide groups. |

| CH₂ Rocking (ethyl) | 750 - 850 | The local symmetry of the ethyl group is influenced by the ring conformation. |

Note: This table is illustrative and based on general principles and data from related molecules. Specific frequencies for this compound would require dedicated experimental and computational studies.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Different ionization methods, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be employed, each providing complementary information. ucl.ac.uknih.gov

Under Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, typically leading to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, with characteristic fragment ions that can be used for structural identification. The fragmentation of piperazine derivatives often involves cleavage of the bonds adjacent to the nitrogen atoms and within the ring system. libretexts.org

For this compound, key fragmentation pathways under EI are expected to include:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of a methyl radical (•CH₃) from the ethyl group or cleavage of the ethyl group itself.

Ring Fragmentation: The piperazine ring can undergo characteristic fragmentation, leading to the formation of smaller nitrogen-containing ions.

Cleavage of the Carboxamide Group: The bond between the piperazine ring and the carboxamide group can cleave, as can the C-N bond within the amide.

Electrospray Ionization (ESI) is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. nih.gov This is particularly useful for accurately determining the molecular weight of the compound. By inducing fragmentation of the protonated molecule through tandem mass spectrometry (MS/MS), structural information can be obtained. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS and can provide complementary structural insights. xml-journal.net

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry (Illustrative)

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Ionization Method |

| 157 | [C₇H₁₅N₃O]⁺• (Molecular Ion) | EI |

| 158 | [C₇H₁₆N₃O]⁺ (Protonated Molecule) | ESI |

| 114 | [C₅H₁₀N₂O]⁺• | EI |

| 99 | [C₅H₁₁N₂]⁺ | EI/ESI-MS/MS |

| 70 | [C₄H₈N]⁺ | EI/ESI-MS/MS |

| 56 | [C₃H₆N]⁺ | EI/ESI-MS/MS |

Note: This table is illustrative and based on general fragmentation rules for similar compounds. The actual observed fragments and their relative abundances would need to be confirmed by experimental analysis of this compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound itself is not chiral. However, the introduction of a substituent on the piperazine ring, for example at the 2- or 3-position, would create a stereocenter, leading to the existence of enantiomers. The study of such chiral derivatives would necessitate the use of chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), to determine their absolute configuration and investigate their conformational preferences in solution.

Chiroptical spectroscopic features are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. nih.gov Therefore, ECD and VCD can provide detailed information about the stereochemistry of chiral piperazine-1-carboxamide (B1295725) derivatives. The synthesis of chiral piperazine derivatives is an active area of research, as chirality can significantly impact the biological activity of molecules. rsc.org

Should a chiral derivative of this compound be synthesized, chiroptical spectroscopy would be an indispensable tool for its stereochemical characterization. The experimental ECD and VCD spectra, in conjunction with quantum chemical calculations, would allow for the unambiguous assignment of the absolute configuration of the stereocenters. The development of synthetic routes to enantiomerically pure piperazine derivatives is of significant interest for various applications. rsc.org

Computational and Theoretical Chemistry of 4 Ethylpiperazine 1 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecule's preferred three-dimensional structure, electronic landscape, and spectroscopic characteristics. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

The first step in the computational analysis of 4-Ethylpiperazine-1-carboxamide is to determine its most stable three-dimensional shape, or conformation. The piperazine (B1678402) ring can exist in several conformations, most commonly a chair, boat, or twist-boat form. The orientation of the ethyl and carboxamide substituents also introduces additional conformational possibilities.

A conformational search is performed to identify various stable isomers. Following this, geometry optimization is carried out using methods like DFT with a specific functional and basis set, such as B3LYP/6-311++G(d,p), to find the lowest energy (most stable) conformation. researchgate.net In the most stable predicted conformation of this compound, the piperazine ring typically adopts a chair conformation, which minimizes steric strain. The larger ethyl and carboxamide groups generally occupy equatorial positions to further reduce steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: This data is illustrative of typical results from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-N (piperazine ring) | ~1.46 Å |

| C-C (piperazine ring) | ~1.53 Å | |

| N-C (ethyl group) | ~1.47 Å | |

| C-C (ethyl group) | ~1.54 Å | |

| N-C (carboxamide) | ~1.37 Å | |

| C=O (carboxamide) | ~1.24 Å | |

| Bond Angles | C-N-C (piperazine) | ~111.5° |

| N-C-C (piperazine) | ~110.8° | |

| C-N-C (ethyl group) | ~112.0° |

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is typically localized on the more electron-rich regions, such as the nitrogen atoms of the piperazine ring and the oxygen of the carboxamide group. The LUMO is often distributed over the carboxamide group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. tci-thaijo.org It helps identify sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow) is concentrated around the highly electronegative oxygen atom of the carboxamide group, indicating it as a site for electrophilic attack. The hydrogen atoms of the amide group and those on the carbon atoms adjacent to the piperazine nitrogens show positive potential (blue), marking them as potential sites for nucleophilic interaction.

Table 2: Calculated Electronic Properties (DFT/B3LYP) Note: This data is illustrative and values can vary with the computational method.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ 0.5 eV |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are typically done using the same DFT method as the geometry optimization. nih.gov The predicted frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, N-H stretching, C=O stretching, and ring vibrations.

By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands can be made. This correlation is crucial for confirming the molecular structure and understanding the intramolecular forces. For this compound, key predicted peaks would include N-H stretching vibrations around 3400-3300 cm⁻¹, C-H stretching from the ethyl and piperazine groups around 3000-2850 cm⁻¹, and a strong C=O stretching vibration from the carboxamide group around 1680-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Quantum chemical methods can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for such predictions. gaussian.com Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are used to determine the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). conicet.gov.ar

These predictions are invaluable for assigning signals in complex experimental spectra and for distinguishing between different possible isomers or conformers. nih.gov The accuracy of the prediction depends on the level of theory, basis set, and whether solvent effects are included. osti.gov

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (GIAO-DFT) Note: Experimental values can vary based on solvent and conditions. Predicted values are for illustrative purposes.

| Carbon Atom | Predicted δ (ppm) | Typical Experimental δ (ppm) |

|---|---|---|

| C=O (carboxamide) | 158.5 | 157.0 |

| CH₂ (piperazine, adjacent to N-CO) | 44.2 | 43.5 |

| CH₂ (piperazine, adjacent to N-ethyl) | 52.1 | 52.8 |

| N-CH₂ (ethyl) | 51.5 | 51.9 |

Molecular Dynamics Simulations (if applicable)

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. mdpi.com This provides insight into the conformational dynamics and stability of this compound in different environments, such as in solution.

MD simulations can model how this compound behaves in a solvent like water. springernature.com The simulation starts with the optimized structure and calculates the forces on each atom, then uses Newton's laws of motion to predict their movement over short time steps. This process generates a trajectory of the molecule's motion, revealing its flexibility and the different conformations it can adopt. mdpi.com

These simulations can show transitions between different chair and boat conformations of the piperazine ring and the rotation of the ethyl and carboxamide groups. By analyzing the trajectory, one can determine the relative stability of these conformations in a solution environment and calculate thermodynamic properties like the free energy difference between states. nih.gov This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with biological targets.

Solvent Effects on Molecular Properties

The properties and behavior of molecules can be significantly influenced by the surrounding solvent. Computational studies on related N-acylated piperazines demonstrate that solvent polarity plays a crucial role in their conformational behavior and the rotational energy barriers of the amide bond. uni.lubldpharm.com

For N-acylated piperazine derivatives, temperature-dependent NMR experiments in different solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), have revealed that more polar solvents can better stabilize the zwitterionic canonical form of the amide bond. uni.lu This stabilization affects the rotational energy barrier (ΔG‡) of the C-N amide bond. It is anticipated that this compound would exhibit similar behavior.

Table 1: Hypothetical Solvent Effects on the Amide Bond Rotational Energy Barrier of this compound

| Solvent | Dielectric Constant (ε) | Expected Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) |

| Chloroform (non-polar) | 4.8 | Higher |

| Dichloromethane (B109758) (polar aprotic) | 9.1 | Intermediate |

| Dimethyl Sulfoxide (polar aprotic) | 46.7 | Lower |

| Water (polar protic) | 80.1 | Lowest |

Note: This table is illustrative and based on general principles and findings for related piperazine derivatives. uni.lubldpharm.com The actual values for this compound would require specific experimental or computational determination.

The solvent can also influence the interconversion of the piperazine ring's chair conformations. bldpharm.com For mono-substituted piperazines, the choice of solvent can impact the coalescence temperature observed in NMR spectra, which is indicative of the energy barrier for this conformational change. uni.lubldpharm.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. While specific QSPR models for this compound are not documented, the principles can be applied to predict its behavior based on its structural descriptors.

The chemical reactivity of piperazine derivatives is often investigated through QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR focused on biological activity. These models use molecular descriptors to predict the reactivity of compounds in specific biological contexts.

For instance, 2D-QSAR models have been developed for aryl alkanol piperazine derivatives to predict their antidepressant activities by correlating descriptors with their inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA) reuptake. Key descriptors in these models often include:

Atype_C_6: Atom-type descriptor

Dipole-mag: Dipole moment

S_sssCH and S_sssN: Electrotopological state indices for specific atom types

HOMO: Energy of the Highest Occupied Molecular Orbital

PMI-mag: Principal Moment of Inertia

Shadow-XZ: Molecular shadow descriptor

A hypothetical QSPR model for the reactivity of this compound could be developed using similar descriptors to predict its behavior in various chemical reactions, such as N-alkylation or acylation, which are common for piperazines.

Predictive models for physical properties like solubility and polarity are crucial in drug development and material science. Machine learning algorithms and other computational methods are increasingly used to predict these properties for organic molecules.

For piperazine solutions, machine learning models like CatBoost have been used to accurately predict CO₂ solubility based on parameters such as temperature, concentration, and partial pressure. These models demonstrate high predictive accuracy with R² values often exceeding 0.99.

For this compound, a predictive model for aqueous solubility could be constructed using a set of molecular descriptors. The PubChem database provides a predicted XlogP value of -0.7, which suggests good water solubility. A more detailed predictive model would likely incorporate descriptors such as:

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): A measure of the polar surface area, which correlates with hydrogen bonding capacity.

Number of Hydrogen Bond Donors and Acceptors: Key contributors to aqueous solubility.

Rotatable Bonds: A measure of molecular flexibility.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₇H₁₅N₃O | PubChem |

| Monoisotopic Mass | 157.1215 Da | PubChem |

| XlogP | -0.7 | PubChem (predicted) |

| Predicted Collision Cross Section ([M+H]⁺) | 136.5 Ų | PubChem (predicted using CCSbase) |

| Predicted Collision Cross Section ([M+Na]⁺) | 141.9 Ų | PubChem (predicted using CCSbase) |

These predicted values can be used as a baseline for developing more sophisticated QSPR models that can provide more accurate predictions for solubility and polarity under various conditions.

Chemical Reactivity and Transformations of 4 Ethylpiperazine 1 Carboxamide

Reactions at the Carboxamide Moiety

The carboxamide group is a key site for several important chemical reactions, including hydrolysis, nucleophilic acyl substitution, and reduction.

The hydrolysis of the carboxamide bond in 4-Ethylpiperazine-1-carboxamide, which would lead to the formation of 1-ethylpiperazine (B41427) and ammonia (B1221849), is a critical consideration for its stability. Generally, amides are relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. youtube.comlibretexts.org The stability of the carboxamide is influenced by the electronic and steric environment. In a related context, the hydrolysis of an ester to a carboxylic acid is a key step in the synthesis of various piperazine (B1678402) derivatives. For instance, the hydrolysis of ethyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate is a documented procedure. semanticscholar.org

Under basic conditions, the hydrolysis of a primary amide like this compound would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then expels the amide anion (or ammonia after protonation) to yield the carboxylate salt of 1-ethylpiperazine. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. libretexts.org

The stability of the carboxamide can be influenced by the presence of other functional groups. For example, in the synthesis of piperazine-2-carboxamide (B1304950), a two-step approach involving hydrolysis followed by reduction is employed, highlighting that the carboxamide can be manipulated under controlled conditions. researchgate.net

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides. libretexts.orgmasterorganicchemistry.comyoutube.com In this reaction, a nucleophile replaces the amino group of the carboxamide. The reactivity of the carboxamide towards nucleophilic acyl substitution is generally lower than that of acid chlorides or anhydrides due to the poorer leaving group ability of the amino group. youtube.com

These reactions proceed through a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The reaction is favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com For this compound, this means that a stronger nucleophile than the -NH2 group is required for a successful substitution.

Examples of nucleophilic acyl substitution in related systems include the reaction of amides with other amines or alcohols, often requiring harsh conditions or activation of the amide. The conversion of amides to other functional groups is a common strategy in organic synthesis. For instance, the reaction of amides with thionyl chloride can produce nitriles, although this is more typical for primary amides derived from carboxylic acids. youtube.com The synthesis of various urea (B33335) derivatives often involves nucleophilic substitution on a carbamoyl (B1232498) intermediate. organic-chemistry.org

The carboxamide group of this compound can be reduced to an amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgacs.org The reduction of amides is a valuable synthetic tool for the preparation of amines. In the case of this compound, reduction would yield 1-ethyl-4-(aminomethyl)piperazine.

The mechanism of amide reduction with LiAlH4 involves the initial formation of a complex between the lithium aluminum hydride and the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. libretexts.org Unlike the reduction of esters, the intermediate is not an aldehyde but rather an iminium ion, which is then further reduced to the amine. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce amides. libretexts.org

In a related context, the reduction of cyclic ureas, which share the amide functional group, has been studied. acs.orgrsc.org For example, silica-immobilized cyclic urea has been used as a catalyst for the reduction of carboxylic acids. acs.org

Reactions Involving the Piperazine Ring

The piperazine ring of this compound contains a secondary amine that can participate in various reactions.

The secondary amine nitrogen in the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are important for the synthesis of a wide range of substituted piperazine derivatives. mdpi.com

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl halide or other alkylating agent. mdpi.com For example, reaction with an alkyl bromide or chloride in the presence of a base to neutralize the resulting acid would yield a tertiary amine. This is a common strategy in the synthesis of pharmaceutical compounds containing the piperazine scaffold. mdpi.com

N-Acylation: The piperazine nitrogen can also be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction forms a new amide bond and is a key step in the synthesis of many biologically active molecules. For instance, the synthesis of fentanyl analogues often involves the acylation of a piperidine (B6355638) nitrogen, a similar transformation. researchgate.net

These reactions allow for the introduction of a wide variety of functional groups onto the piperazine ring, enabling the synthesis of diverse chemical libraries for drug discovery and other applications.

While piperazine rings are generally stable, under specific conditions, ring-opening reactions can occur. A well-studied example of ring cleavage in a related bicyclic piperazine derivative is the cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.orgnih.govrsc.orgresearchgate.net

The ring-opening of DABCO is typically initiated by the quaternization of one of the nitrogen atoms with an activating agent, such as an alkyl halide, benzyne, or pyridine-N-oxide. researchgate.netrsc.org This makes the adjacent C-N bond susceptible to nucleophilic attack, leading to ring cleavage and the formation of a functionalized piperazine derivative. researchgate.netrsc.orgnih.gov The regioselectivity of the ring opening can depend on the nature of the activating group and the nucleophile. rsc.org

For this compound, a similar ring-opening would be less likely under normal conditions due to the lack of the bicyclic strain present in DABCO. However, under forcing conditions or with specific reagents designed to activate the C-N bond, cleavage of the piperazine ring could potentially occur. Such reactions are not commonly reported for simple monosubstituted piperazines but are a significant area of research for more complex systems like DABCO. acs.org

Oxidation Reactions

The piperazine ring in this compound is susceptible to oxidation, primarily at the nitrogen atoms. The presence of an ethyl group on one nitrogen and a carboxamide on the other influences the reactivity and the potential products of oxidation. Key oxidative transformations include N-oxidation and oxidative N-dealkylation.

Kinetic studies on the oxidation of similar N-alkylpiperazines, such as 1-ethylpiperazine, by oxidizing agents like bromamine-T in an acidic medium, indicate that the reaction is first-order with respect to both the oxidant and the piperazine derivative. The reaction rate is inversely proportional to the concentration of H+ ions, suggesting that the unprotonated form of the piperazine is the reactive species. Electron-donating groups on the piperazine ring are known to enhance the reaction rate by stabilizing the transition state. researchgate.net

One of the primary oxidation products of tertiary amines, including N-alkylpiperazines, is the corresponding N-oxide. google.com In the case of this compound, oxidation can theoretically occur at either the N-1 or N-4 nitrogen. However, the electron-withdrawing nature of the carboxamide group at the N-1 position deactivates this nitrogen, making the N-4 nitrogen of the ethyl-substituted ring more susceptible to oxidation. Therefore, the formation of This compound N⁴-oxide is the expected major product of N-oxidation.

Metabolic studies of drugs containing N-alkylpiperazine moieties have shown that oxidative N-dealkylation is a common metabolic pathway, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov This process involves the oxidation of the carbon alpha to the nitrogen atom, leading to an unstable intermediate that subsequently breaks down to yield a dealkylated piperazine and an aldehyde. nih.gov For this compound, this would result in the removal of the ethyl group to form piperazine-1-carboxamide (B1295725) and acetaldehyde.

Another potential, though less common, oxidation pathway could involve the formation of nitrosamines if the oxidation is initiated by species like chlorine radicals in the presence of nitrogen oxides. au.dk

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent/Condition | Major Product(s) | Reaction Type |

| This compound | Peroxy acids (e.g., m-CPBA) | This compound N⁴-oxide | N-Oxidation |

| This compound | Cytochrome P450 enzymes | Piperazine-1-carboxamide, Acetaldehyde | Oxidative N-dealkylation |

| This compound | Bromamine-T | Oxidized piperazine derivatives | Ring Oxidation |

Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The functional groups of this compound provide handles for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies and the development of new chemical entities. These strategies primarily target the secondary amine that would be generated after a potential dealkylation or the carboxamide group itself.

Acylation of the Piperazine Nitrogen: Should the ethyl group at N-4 be removed, the resulting secondary amine of piperazine-1-carboxamide can be readily acylated. This is a common strategy for introducing diverse substituents onto the piperazine ring. ambeed.com The reaction typically involves treating the piperazine derivative with acyl halides or acid anhydrides in the presence of a base to neutralize the hydrogen halide formed. ambeed.com This allows for the introduction of a wide array of functional groups, influencing the compound's physicochemical properties and biological activity. nih.gov

Derivatization via the Carboxamide Group: While the carboxamide is generally a stable functional group, it can be a point of modification. For instance, the hydrogen atoms on the amide nitrogen can potentially be substituted, although this is less common. More extensive transformations could involve the reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the carboxamide moiety to an aminomethyl group, fundamentally altering the structure and electronic properties of that part of the molecule.

Synthesis of Analogues via N-Alkylation: Starting from a piperazine-1-carboxamide core (formed via N-de-ethylation), the secondary amine at the N-4 position can be subjected to N-alkylation with various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of different alkyl or arylalkyl groups at the N-4 position, providing a straightforward route to a library of analogues.

Derivatization for Analytical Purposes: For the detection and quantification of piperazine-containing compounds at low concentrations, derivatization is often employed. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the secondary amine of a dealkylated piperazine to form a highly UV-active derivative, facilitating its analysis by HPLC-UV. jocpr.comjocpr.com

Table 2: Derivatization Strategies for this compound and its Precursors

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Structure |

| Acylation | Acyl chloride, Base | N-4 amine (of precursor) | N-4-acyl-piperazine-1-carboxamide |

| N-Alkylation | Alkyl halide, Base | N-4 amine (of precursor) | N-4-alkyl-piperazine-1-carboxamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-4 amine (of precursor) | N-4-alkyl-piperazine-1-carboxamide |

| Reduction | LiAlH₄ | Carboxamide | 4-Ethyl-1-(aminomethyl)piperazine |

| Analytical Derivatization | NBD-Cl | N-4 amine (of precursor) | NBD-derivative |

Applications of 4 Ethylpiperazine 1 Carboxamide in Advanced Chemical Systems Non Clinical Focus

Role as a Synthetic Building Block and Intermediate

The structure of 4-Ethylpiperazine-1-carboxamide, featuring a reactive piperazine (B1678402) ring, makes it a valuable precursor and intermediate in the synthesis of more elaborate molecules. The piperazine moiety is a frequently used heterocycle in the development of biologically active compounds due to its impact on physicochemical properties and its straightforward integration into larger molecular frameworks. mdpi.com

Precursor in Organic Synthesis for Complex Molecule Construction

The piperazine core is a privileged scaffold in synthetic chemistry, prized for its unique structural and reactive properties. researchgate.net The secondary nitrogen atoms can be functionalized, allowing for the construction of diverse and complex molecular architectures. researchgate.net This adaptability makes piperazine derivatives, such as this compound, fundamental building blocks.

In the synthesis of complex molecules, particularly those with pharmaceutical relevance, the piperazine ring is often introduced to connect different parts of the molecule or to optimize its properties. mdpi.com For example, N-ethylpiperazine, a closely related precursor, is a starting material in the multi-step synthesis of Infigratinib, a kinase inhibitor. mdpi.com Similarly, the synthesis of another kinase inhibitor, Avapritinib, involves coupling N-Boc-piperazine with other heterocyclic systems. mdpi.com These examples highlight the role of the piperazine unit as a central scaffold upon which complex structures are assembled. The presence of the ethyl and carboxamide groups on this compound offers specific points for further chemical modification, guiding its integration into larger, more complex final products.

Table 1: Examples of Complex Molecules Synthesized from Piperazine Precursors This interactive table provides examples of complex molecules that utilize a piperazine core, illustrating the synthetic utility of this class of compounds.

| Molecule Name | Precursor Mentioned in Synthesis | Therapeutic Class | Synthetic Role of Piperazine | Reference |

|---|---|---|---|---|

| Infigratinib | N-ethylpiperazine | Kinase Inhibitor | Core scaffold connecting aryl and pyrimidine (B1678525) groups. | mdpi.com |

| Avapritinib | N-Boc-piperazine | Kinase Inhibitor | Central linker between two different aza-heterocycles via SNAr reactions. | mdpi.com |

Utility in the Synthesis of Agrochemicals and Dyes

The piperazine scaffold is not only relevant to pharmaceuticals but also extends to the design of agrochemicals. Derivatives of piperazine are known to exhibit herbicidal activities. researchgate.net Research into substituted pyrazine-2-carboxamides has demonstrated their effectiveness as inhibitors of photosynthesis in spinach chloroplasts, a key process targeted by many herbicides. While specific studies on the herbicidal action of this compound are not widely documented, the established activity of analogous pyrazine (B50134) carboxamides underscores the potential of this chemical class in the development of new agrochemical agents.

The application of this compound in dye synthesis is less established in scientific literature. However, nitrogen-containing heterocycles are common components of chromophores (the part of a molecule responsible for its color). The piperazine ring and its derivatives can act as electron-donating groups, which can influence the electronic transitions within a molecule and thus its color. Further research could explore the incorporation of the this compound moiety into larger conjugated systems to develop novel dyes.

Coordination Chemistry and Ligand Design

The nitrogen and oxygen atoms within this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability of piperazine derivatives to form stable complexes with a variety of metal ions has led to their use in the development of new materials, including catalysts and metal-organic frameworks (MOFs). rsc.org

Metal Complex Formation with this compound and its Derivatives

This compound possesses multiple potential coordination sites: the two nitrogen atoms of the piperazine ring and the oxygen atom of the carboxamide group. These donor atoms can bind to a central metal ion, forming a coordination complex. Piperazine-based ligands are known to form stable complexes with a range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govacs.org

The synthesis of these complexes typically involves reacting a salt of the desired metal with the ligand in a suitable solvent. acs.org The resulting structures can vary from simple mononuclear complexes, where one ligand binds to one metal center, to more complex polynuclear structures or coordination polymers. For instance, a piperazine-based carbodithioate ligand was used to synthesize Co(III), Ni(II), Cu(II), and Zn(II) complexes, which were characterized using various spectroscopic methods and single-crystal X-ray crystallography. acs.org

Investigation of Ligand Binding Modes and Coordination Geometries

The flexibility of the piperazine ring, which typically adopts a chair conformation, combined with the multiple donor sites, allows for a variety of binding modes and coordination geometries. researchgate.net The specific geometry depends on the metal ion, its oxidation state, the other ligands present, and the reaction conditions.

X-ray diffraction studies on metal complexes of piperazine derivatives have revealed diverse and interesting structures. nih.gov For example, complexes of a tridentate ligand incorporating a piperazine ring with Group 12 metals (Zn, Cd, Hg) showed geometries ranging from distorted tetrahedral to square-pyramidal and distorted octahedral. acs.org In some cases, the piperazine unit can act as a bridge between two metal centers, leading to the formation of polymeric chains. The study of these binding modes is crucial for designing complexes with specific electronic, magnetic, or catalytic properties.

Table 2: Coordination Geometries of Metal Complexes with Piperazine-Derived Ligands This interactive table summarizes observed coordination geometries in metal complexes formed with ligands containing the piperazine moiety.

| Metal Ion | Ligand Type | Observed Geometry | Structural Feature | Reference |

|---|---|---|---|---|

| Co(III) | Carbodithioate | Distorted Octahedral | Mononuclear complex | acs.org |

| Ni(II) | Carbodithioate | Distorted Square Planar | Mononuclear complex | acs.org |

| Cu(II) | Carbodithioate | Distorted Square Planar | Mononuclear complex | acs.org |

Potential in Catalyst Design and Development

The ability of this compound and its derivatives to form stable, well-defined metal complexes is a prerequisite for their application in catalysis. rsc.org While this specific compound is not yet widely cited as a catalyst component, the broader class of piperazine-based ligands has been successfully used in catalytic systems. researchgate.net

Metal complexes can catalyze a wide range of organic reactions by activating substrates and lowering the energy barrier for the reaction. The electronic and steric properties of the ligand play a critical role in determining the activity and selectivity of the catalyst. By modifying the substituents on the piperazine ring (like the ethyl and carboxamide groups), it is possible to fine-tune the properties of the resulting metal complex. This opens up possibilities for developing new catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The rigidification of ligand scaffolds containing piperazine has been explored as a strategy to create complexes suitable for catalytic applications. nih.gov

Materials Science Applications

Incorporation into Polymer Architectures

There is currently no available research data or scientific literature that discusses the incorporation of this compound into polymer architectures. The potential for this compound to act as a monomer, cross-linking agent, or functional additive in polymerization processes remains unexplored in the public domain.

Design of Supramolecular Materials based on Intermolecular Interactions

Similarly, information regarding the use of this compound in the design of supramolecular materials is absent from publicly accessible scientific databases. The specific intermolecular interactions of this compound, which would be crucial for its application in forming self-assembling supramolecular structures, have not been reported.

Analytical Reagent Development

Use in Chromatographic Stationary Phases

The potential application of this compound as a component in the synthesis of chromatographic stationary phases has not been documented in available literature. There are no studies indicating its use to create selective or efficient separation media for analytical chemistry.

Development of Detection Methodologies

There is no evidence in the public scientific record of this compound being utilized in the development of new detection methodologies. Its properties as a potential reagent for colorimetric, fluorometric, or other analytical detection techniques have not been investigated in published research.

Analytical Methodologies for 4 Ethylpiperazine 1 Carboxamide Quantification and Purity Assessment Beyond Basic Identification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation and quantification of 4-Ethylpiperazine-1-carboxamide from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds containing a piperazine (B1678402) moiety, reversed-phase HPLC (RP-HPLC) is a common approach. rdd.edu.iq A typical method might employ a C18 column as the stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com The choice of buffer and its pH is critical for controlling the retention and peak shape of the basic piperazine ring. For instance, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid can be used. sielc.com Formic acid is particularly suitable for methods that are compatible with mass spectrometry (MS). sielc.com